1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene

Regioisomeric purity Quality control Procurement specification

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1803819-23-9, C₈H₃F₇O₂, MW 264.10) is a polyfluorinated aromatic building block that uniquely co-locates two ring-fluorine atoms, one difluoromethoxy (-OCF₂H) group, and one trifluoromethoxy (-OCF₃) group on a single benzene core. It belongs to a growing class of multi-fluoroalkoxy arenes employed in medicinal chemistry and agrochemical discovery to modulate lipophilicity, metabolic stability, and membrane permeability.

Molecular Formula C8H3F7O2
Molecular Weight 264.10 g/mol
Cat. No. B14063167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
Molecular FormulaC8H3F7O2
Molecular Weight264.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OC(F)F)F)OC(F)(F)F
InChIInChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H
InChIKeyCGLTWLPRVOHFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1803819-23-9): Identity, Isomeric Context, and Procurement Benchmarking for Fluorinated Building Block Selection


1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1803819-23-9, C₈H₃F₇O₂, MW 264.10) is a polyfluorinated aromatic building block that uniquely co-locates two ring-fluorine atoms, one difluoromethoxy (-OCF₂H) group, and one trifluoromethoxy (-OCF₃) group on a single benzene core . It belongs to a growing class of multi-fluoroalkoxy arenes employed in medicinal chemistry and agrochemical discovery to modulate lipophilicity, metabolic stability, and membrane permeability. The compound is supplied by specialized vendors at a certified purity of ≥98% (NLT 98%) under ISO quality systems, making it suitable for pharmaceutical R&D and quality-controlled synthesis .

Why 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene Cannot Be Replaced by a Generic Regioisomer or Mono-Fluoroalkoxy Analog


Fluorinated aromatic building blocks with identical molecular formulae but different substitution patterns are not functionally interchangeable. Regioisomeric variants of C₈H₃F₇O₂ (e.g., CAS 1803787-88-3, 1803842-17-2, 1804417-23-9) differ in the spatial arrangement of their electron-withdrawing fluoro, -OCF₂H, and -OCF₃ substituents, leading to divergent electronic landscapes, dipole moments, and steric profiles that directly affect downstream reactivity and biological target engagement [1]. The -OCF₂H group itself is a conformational chameleon—capable of interconverting between a highly lipophilic and a polar conformation—while the -OCF₃ group is intrinsically lipophilic and conformationally locked [2]. The unique adjacency of a 1,3-difluoro pattern to the -OCF₂H ether in this specific regioisomer introduces an additional layer of conformation-dependent polarity not present in isomers where the fluorine atoms occupy different ring positions [1]. Consequently, substituting the target compound with a generic regioisomer or a mono-fluoroalkoxy analog introduces unquantified risk in physicochemical property outcomes and synthetic route fidelity.

Quantitative Differentiation Evidence for 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene Versus Closest Analogs


Regioisomeric Purity and Quality Assurance: ≥98% (NLT) with ISO Certification vs. 95%+ for Closest Regioisomers

1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene is commercially supplied at a minimum purity of 98% (NLT 98%) under an ISO-certified quality management system according to MolCore . By contrast, the closest regioisomer 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene (CAS 1803787-88-3) is listed at 95%+ purity by multiple vendors . A 3-percentage-point purity difference represents a substantially higher fraction of unidentified impurities (up to 5% vs. ≤2%), which is critical for structure-activity relationship (SAR) studies where trace regioisomeric or synthetic contaminants can confound biological assay interpretation.

Regioisomeric purity Quality control Procurement specification

Conformational Polarity Control: The Unique 1,3-Difluoro + OCF₂H Motif Provides an Additional Conformational Switch Absent in Regioisomers Lacking This Pattern

Müller (2014) demonstrated that the 1,3-difluoro pattern adjacent to an ether moiety exhibits a marked conformational dependence of polarity, analogous to the well-known conformational switching behavior of the OCF₂H group itself [1]. In the target compound, the OCF₂H group at position 2 is flanked by fluorine atoms at positions 1 and 3, creating two proximal conformational elements that can independently respond to changes in the molecular environment. Regioisomers such as 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene (CAS 1804417-23-9) or 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene (CAS 1806303-33-2) lack the 1,3-difluoro adjacency to the OCF₂H ether and therefore forfeit this cooperative polarity modulation capability.

Lipophilicity modulation Conformational polarity Physicochemical property design

OCF₂H-Containing Scaffolds Show Reduced Lipophilicity (40.5% log D Reduction) and Higher Membrane Permeability Compared to OCF₃-Only Analogs

In a recent study of fluorinated ethers of cannabinol, ArOCF₂H compounds exhibited a 40.5% reduction in log D and higher permeability compared to their ArOCF₃ counterparts in a set of lead-like anisole-containing structures [1]. This class-level finding is directly relevant to the target compound, which incorporates the OCF₂H group at position 2: relative to fully OCF₃-substituted analogs (e.g., 1,3-Difluoro-2-(trifluoromethoxy)benzene, which lacks the OCF₂H moiety entirely), the target compound is expected to exhibit measurably lower lipophilicity while retaining or improving membrane permeation. This balance of reduced log D with maintained permeability is a highly sought-after profile in lead optimization, as it can mitigate off-target binding and metabolic liabilities associated with excessive lipophilicity.

Lipophilicity log D Membrane permeability Drug design

OCF₂H Confers Superior Metabolic Stability and Reduced Efflux Ratio vs. OCF₃: Scaffold-Matched Human Liver Microsome Data

In a scaffold-matched comparative study of DXM analogs, the OCF₂H-bearing compound (compound 11) demonstrated superior human liver microsome (HLM) stability compared to its OCF₃-bearing analog (compound 10): HLM intrinsic clearance was reduced by 12.7% (4.94 vs. 5.66 mL min⁻¹ kg⁻¹) and half-life extended by 15.0% (253 vs. 220 min) [1]. Furthermore, the OCF₂H analog exhibited a 31.9% lower efflux ratio (0.77 vs. 1.13) and 29.4% higher apparent permeability (Papp A–B: 1.28 vs. 0.989 × 10⁻⁶ cm s⁻¹) in MDCK-mdr1 cell monolayers [1]. While these data are from a dextromethorphan scaffold rather than the target benzene building block itself, they represent the strongest available head-to-head quantitative comparison of OCF₂H versus OCF₃ on an otherwise identical chemical framework, directly supporting the procurement preference for an OCF₂H-containing building block like the target compound.

Metabolic stability Hepatic clearance Efflux ratio Pharmacokinetics

High-Value Application Scenarios for 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene Based on Quantitative Differentiation Evidence


Late-Stage Functionalization Programs Requiring a Dual OCF₂H/OCF₃ Aryl Building Block with Balanced Lipophilicity

Medicinal chemistry teams optimizing clinical candidates face a persistent challenge: reducing log D to mitigate off-target toxicity and metabolic clearance while preserving sufficient membrane permeability for oral bioavailability. The target compound provides a pre-assembled aryl fragment containing both the lipophilicity-lowering OCF₂H group (evidenced by the 40.5% log D reduction in OCF₂H vs. OCF₃ analogs [1]) and the metabolically stabilizing OCF₃ group. This dual substitution pattern eliminates the need for sequential installation of two distinct fluoroalkoxy groups, reducing synthetic step count and improving overall route efficiency. The ≥98% certified purity [2] further ensures that SAR data generated from elaborated compounds are not confounded by regioisomeric impurities.

Conformation-Dependent Property Optimization in Drug Discovery

For programs targeting conformationally sensitive binding sites (e.g., GPCRs, ion channels, kinases with flexible P-loops), the ability of a ligand to adapt its polarity to the local protein environment can enhance binding affinity and selectivity. The target compound uniquely combines two independent conformational polarity elements—OCF₂H bond rotation and 1,3-difluoro conformational dependence—as described by Müller [1]. This dual-switch architecture is absent in all other C₈H₃F₇O₂ regioisomers, making the target compound the only commercially available building block offering this property modulation capability for incorporation into lead series.

Agrochemical Discovery Targeting Reduced Environmental Persistence

Modern agrochemical design increasingly demands compounds with sufficient lipophilicity for cuticular penetration but reduced log P to minimize bioaccumulation and soil persistence. The OCF₂H group in the target compound offers a demonstrated 40.5% log D reduction relative to OCF₃ analogs [1] while maintaining membrane permeability, directly addressing this design conflict. Furthermore, the scaffold-matched HLM data showing reduced clearance for OCF₂H-containing compounds [2] suggests potential for improved metabolic handling in non-target organisms, an important consideration for environmental safety assessment.

Fluorinated Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

Fragment libraries enriched with fluorinated aromatic building blocks are highly valued in FBDD campaigns due to the favorable NMR properties of ¹⁹F and the ability of fluorinated fragments to probe lipophilic binding pockets. The target compound, with its unique combination of OCF₂H, OCF₃, and two aryl-F substituents, provides a fragment-sized (MW 264) scaffold with five ¹⁹F NMR-active nuclei offering high signal dispersion. The ≥98% purity and ISO-certified quality system are essential prerequisites for fragment screening, where even low-level impurities can produce false-positive or false-negative hits in biophysical assays (SPR, TSA, ligand-observed NMR).

Quote Request

Request a Quote for 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.